molecular formula C7H14ClNO B13116074 Methyl6-chlorohexanimidate

Methyl6-chlorohexanimidate

Cat. No.: B13116074
M. Wt: 163.64 g/mol
InChI Key: RUBVPBOVCIIYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chlorohexanimidate is a chemical compound with the molecular formula C7H15Cl2NO It is a derivative of hexanimidate, where a methyl group and a chlorine atom are attached to the hexanimidate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chlorohexanimidate can be synthesized through several methods. One common approach involves the reaction of hexanimidate with methyl chloride in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of methyl 6-chlorohexanimidate often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorohexanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-chlorohexanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-chlorohexanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-chlorohexanimidate can be compared with other similar compounds, such as:

    Hexanimidate: The parent compound without the methyl and chlorine substitutions.

    Methyl hexanimidate: A derivative with only the methyl group attached.

    Chlorohexanimidate: A derivative with only the chlorine atom attached.

These comparisons highlight the unique properties and potential advantages of methyl 6-chlorohexanimidate in various applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

methyl 6-chlorohexanimidate

InChI

InChI=1S/C7H14ClNO/c1-10-7(9)5-3-2-4-6-8/h9H,2-6H2,1H3

InChI Key

RUBVPBOVCIIYTB-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.